

Part 1: Executive Summary & Critical CAS Verification

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Compound of Interest

Compound Name: Decylferrocene

CAS No.: 93894-60-1

Cat. No.: B12645753

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1.1 Identity & CAS Mismatch Alert A critical discrepancy exists between the provided CAS number and the chemical name. Database verification confirms that CAS 1274-00-6 corresponds to Pentylferrocene (or amyferrocene), not n-**decylferrocene**.

- Target Compound: n-**Decylferrocene** (Ferrocene with a C10 alkyl chain).
- Correct CAS:93894-60-1 (or occasionally cited as generic alkylferrocene mixtures).
- Provided CAS (1274-00-6): Pentylferrocene.[1][2][3][4]

Editorial Decision: This guide focuses on n-**Decylferrocene** as requested by the topic header, assuming the user requires the specific lipophilic properties of the C10 derivative. If your application specifically requires the C5 derivative (Pentylferrocene), the synthesis and electrochemical principles below remain valid but physical properties (MP, BP, LogP) will differ.

1.2 Core Utility n-Decylferrocene is a specialized redox probe designed for lipophilicity. Unlike unsubstituted ferrocene, which can partition into aqueous phases, the C10 chain anchors the molecule in organic solvents (e.g., 1,2-dichloroethane) or lipid membranes. This makes it the "Gold Standard" for:

- ITIES (Interface of Two Immiscible Electrolyte Solutions): Electron transfer studies across liquid-liquid interfaces.[5]
- Bio-mimetic Membranes: Probing redox activity within lipid bilayers without leaching.
- Propellants: Serving as a non-migrating burn rate catalyst (liquid ferrocenes migrate less than crystalline ferrocene).

Part 2: Physicochemical Profile

The addition of a decyl chain fundamentally alters the solvation thermodynamics of the ferrocene core without significantly perturbing its redox potential (

).

Property	n-Decylferrocene (C10)	Ferrocene (Unsubstituted)	Implication
Formula			Increased MW (326.3 vs 186.0 g/mol)
Physical State	Viscous Orange Liquid / Low-Melt Solid	Orange Crystalline Solid	C10 disrupts crystal packing; better miscibility in binders.
Melting Point	~30–35 °C (approx)	172.5 °C	Easier processing in liquid propellant binders (HTPB).
LogP (Lipophilicity)	~8.5 (Estimated)	3.46	Critical: C10 is strictly confined to organic phase in Oil/Water systems.
Redox Potential	~0.40 V vs SCE (in DCE)	0.40 V vs SCE	Alkyl donation slightly shifts cathodic (-50mV shift typical).

Part 3: Synthesis Protocol (Friedel-Crafts & Reduction)

Mechanism: The synthesis is a two-step sequence: (1) Friedel-Crafts acylation to attach the carbon skeleton, followed by (2) Clemmensen reduction to remove the carbonyl oxygen.^[6]

Step 1: Acylation (Synthesis of Decanoylferrocene)

Reagents: Ferrocene, Decanoyl Chloride, Aluminum Chloride (

), Methylene Chloride (

).

- Preparation: Dissolve 1.0 eq of Ferrocene in dry DCM under atmosphere.
- Acylation: Cool to 0°C. Add 1.1 eq of Decanoyl Chloride.
- Catalysis: Slowly add 1.1 eq of anhydrous in small portions. The solution will turn deep violet (acylium complex).
- Reaction: Stir at room temperature for 2 hours.
- Quench: Pour onto ice/water. Extract organic layer, wash with and brine. Dry over .
- Purification: Flash chromatography (Hexane/Ethyl Acetate 9:1). Product is Decanoylferrocene (Red solid).

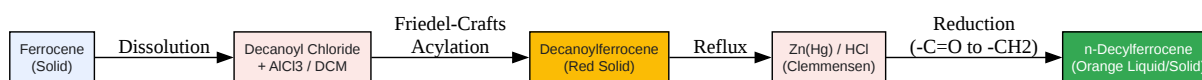
Step 2: Clemmensen Reduction (Synthesis of n-Decylferrocene)

Reagents: Zinc wool/dust, Mercuric Chloride (

), Conc. HCl, Toluene.

- Amalgamation: Treat Zn dust (10 eq) with 0.1 M for 5 mins. Decant liquid.
- Reduction: Suspend Zn(Hg) in Toluene. Add Decanoylferrocene (1 eq) and Conc. HCl (excess).
- Reflux: Heat to vigorous reflux for 4–6 hours. Add additional HCl every hour to maintain acid strength.
- Workup: Cool. Decant toluene layer. Wash with water and .[7]
- Isolation: Evaporate solvent. The product is n-**Decylferrocene** (Orange oil/solid).

DOT Visualization: Synthesis Workflow



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Figure 1: Two-step synthetic pathway transforming ferrocene to its lipophilic n-decyl derivative.

Part 4: Electrochemical Utility (ITIES)

The primary scientific value of n-**decylferrocene** lies in Liquid-Liquid Electrochemistry. In a standard 3-electrode cell, ferrocene diffuses into the aqueous phase, complicating kinetics. n-**Decylferrocene** remains in the oil phase, allowing the measurement of Heterogeneous Electron Transfer (HET) across the interface.

Experimental Setup: 4-Electrode Cell

- Phase 1 (Water): Aqueous electrolyte (e.g.,

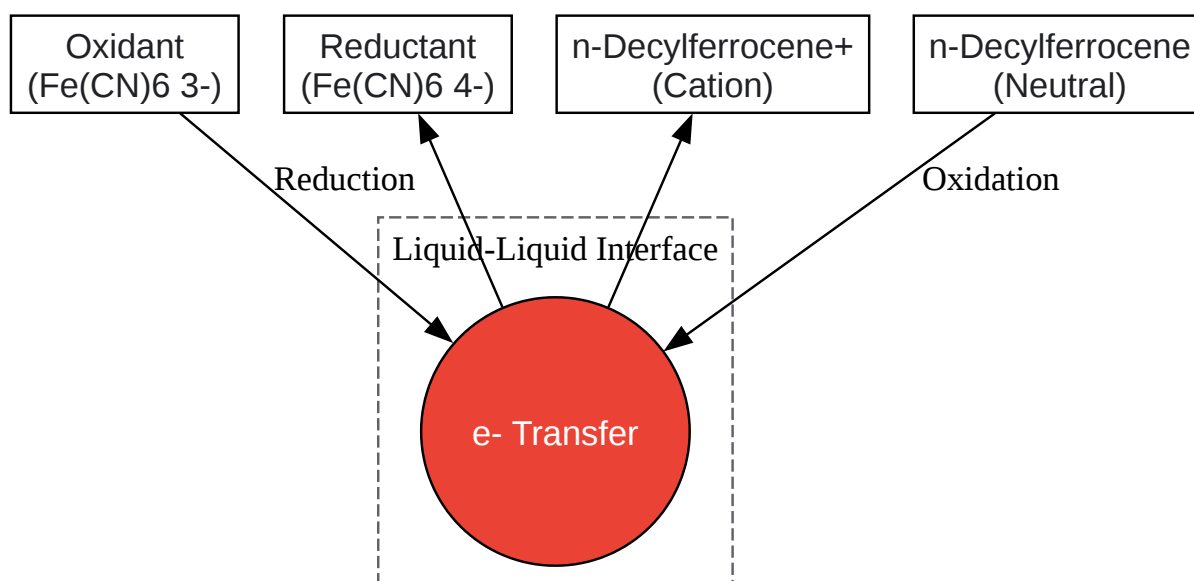
) + Redox Couple (e.g.,

).

- Phase 2 (Oil): 1,2-Dichloroethane (DCE) + Hydrophobic Electrolyte (TBATPB) + n-**Decylferrocene** (DcFc).
- Interface: The reaction occurs at the boundary:

Why this matters: This system mimics biological electron transport chains (like ubiquinone in mitochondria). The n-decyl tail acts as the membrane anchor.

DOT Visualization: ITIES Electron Transfer



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Figure 2: Mechanism of heterogeneous electron transfer at the ITIES. n-**Decylferrocene** donates an electron across the interface to the aqueous oxidant.

Part 5: References

- CAS Registry Verification: Pentylferrocene (CAS 1274-00-6) vs **Decylferrocene** (CAS 93894-60-1). ChemicalBook & PubChem Databases.

- Synthesis of Alkylferrocenes: Vogel, A. I. Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (Standard Clemmensen Protocol).
- ITIES Electron Transfer: Dryfe, R. A. W., et al. "Resolution of coupled electron transfer–ion transfer processes at liquid/liquid interfaces." Chemical Communications, 1997.
- Lipophilic Redox Probes: Bard, A. J., & Mirkin, M. V. "Long-Range Electron Transfer through a Lipid Monolayer at the Liquid/Liquid Interface." Journal of the American Chemical Society, 1997.
- Propellant Catalysis: "Ferrocene Burn Rate Catalysts." Rocket Motor Parts / Thiokol Technical Reports (DTIC).

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Sources

1. [A Guide to Canada's Export Control List - 2025 \[international.gc.ca\]](#)
 2. [pentylferrocene CAS#: 1274-00-6 \[amp.chemicalbook.com\]](#)
 3. [FERROCENE,1,1',1',1'-SILANETETRAYLTETRAKIS-,Ferrocene,1,1',2,2'-tetrachloro-Suppliers & Manufacturers \[chemicalregister.com\]](#)
 4. [eCFR :: 22 CFR Part 121 -- The United States Munitions List \[ecfr.gov\]](#)
 5. [bard.cm.utexas.edu \[bard.cm.utexas.edu\]](http://bard.cm.utexas.edu)
 6. [masterorganicchemistry.com \[masterorganicchemistry.com\]](http://masterorganicchemistry.com)
 7. [pdf.benchchem.com \[pdf.benchchem.com\]](http://pdf.benchchem.com)
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